molecular formula C20H18N2O3S2 B2678359 N-(6-ethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3-methylsulfonylbenzamide CAS No. 896334-58-0

N-(6-ethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3-methylsulfonylbenzamide

Cat. No. B2678359
CAS RN: 896334-58-0
M. Wt: 398.5
InChI Key: HPZAUYRCPQEUPI-MRCUWXFGSA-N
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Description

N-(6-ethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3-methylsulfonylbenzamide, also known as EPPB, is a small molecule inhibitor that has been identified as a potential therapeutic agent for the treatment of cancer, inflammation, and autoimmune diseases. EPPB has been shown to inhibit the activity of several enzymes, including protein tyrosine phosphatases (PTPs), which play a critical role in cellular signaling pathways.

Scientific Research Applications

Biocatalysis in Drug Metabolism

Biocatalysis has been applied to the metabolism of drugs, demonstrating the production of mammalian metabolites using microbial systems. For example, a study on the biocatalytic production of metabolites for a biaryl-bis-sulfonamide compound highlights the potential of microbial-based systems to generate sufficient quantities of mammalian metabolites for structural characterization and further analysis (Zmijewski et al., 2006).

Structure-Activity Relationships

Investigations into the structure-activity relationships of compounds, particularly in the context of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors, have led to the exploration of various heterocycles to improve metabolic stability. This research is crucial for the development of more effective and stable therapeutic agents (Stec et al., 2011).

Antiproliferative Activity

The antiproliferative activity of benzothiazol-2-ylbenzamide derivatives has been evaluated, showing significant inhibitory effects on cancer cell lines. Such studies contribute to the identification of new potential therapeutic agents for cancer treatment (Corbo et al., 2016).

Synthesis of Biologically Active Derivatives

Research on the synthesis of new biologically active derivatives containing benzothiazole derivatives reveals the potential for antimicrobial and pharmacological applications. These studies underscore the versatility of benzothiazole derivatives in the development of new compounds with potential biological activities (Chaudhary et al., 2011).

Microwave-Induced Synthesis

Microwave-induced synthesis techniques have been applied to the development of fluorobenzamides containing thiazole and thiazolidine, showcasing the efficiency of modern synthetic methods in creating promising antimicrobial analogs (Desai et al., 2013).

properties

IUPAC Name

N-(6-ethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S2/c1-4-11-22-17-10-9-14(5-2)12-18(17)26-20(22)21-19(23)15-7-6-8-16(13-15)27(3,24)25/h1,6-10,12-13H,5,11H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPZAUYRCPQEUPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=CC=C3)S(=O)(=O)C)S2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-ethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3-methylsulfonylbenzamide

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